molecular formula C14H8O4 B116980 Alizarin CAS No. 72-48-0

Alizarin

Cat. No.: B116980
CAS No.: 72-48-0
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarin, also known as 1,2-dihydroxyanthraquinone, is an organic compound with the chemical formula C₁₄H₈O₄. Historically, it was derived from the roots of the madder plant (Rubia tinctorum) and has been used as a red dye for textile fabrics. The compound was first synthesized in 1869, making it the first natural dye to be produced synthetically .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with large-scale operations involving the use of anthraquinone as the primary starting material. The processes are optimized for high yield and purity, ensuring the efficient production of this compound for commercial use.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid are used for oxidation reactions.

    Reducing Agents: Zinc dust or sodium borohydride can be used for reduction reactions.

    Substitution Reagents: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products:

    Oxidation Products: Anthraquinone and its derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthraquinone derivatives.

Mechanism of Action

Target of Action

Alizarin, also known as 1,2-dihydroxyanthraquinone, primarily targets the Aryl Hydrocarbon Receptor (AHR) and Cytochrome P450 1A1 (CYP1A1) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

This compound acts as an agonist of the AHR receptor . It enhances the activity of the CYP1A1 enzyme and induces transcriptional changes in cells . This compound significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . It also exhibits agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay .

Biochemical Pathways

This compound primarily affects the AHR-CYP1A1 pathway . It activates this signaling pathway in cells, leading to upregulation of CYP1A1 expression and increased enzyme activity . This activation may lead to risks for cancer development .

Pharmacokinetics

It’s known that this compound can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM .

Result of Action

The activation of the AHR-CYP1A1 pathway by this compound leads to several cellular effects. It decreases cell viability in a dose-dependent manner . Furthermore, it induces transcriptional changes in cells, which may lead to risks for cancer development .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in water environments, this compound has been found to enhance the abundance of antibiotic-resistant genes (ARGs) and impact the microbial community . Moreover, the antioxidant properties of this compound derivatives were found to be superior to this compound in radical scavenging activity and Fe2±chelation ability .

Biochemical Analysis

Biochemical Properties

Alizarin has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used to synthesize a series of C-3-aminomethyl derivatives using the Mannich reaction . These derivatives were found to have superior radical scavenging activity and Fe2±chelation ability compared to this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . In human hepatoma cell line HepG2, this compound decreased cell viability in a dose-dependent manner . It also significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It has been found to exhibit agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay . This was further confirmed via the molecular docking assay .

Temporal Effects in Laboratory Settings

It has been observed that this compound and its derivatives have antioxidant properties, suggesting potential stability and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound shows carcinogenesis-promoting properties at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the AHR-CYP1A1 pathway and affects the transcriptional changes in hepatoma cells .

Transport and Distribution

It is known that this compound can influence the localization and accumulation of certain biomolecules .

Subcellular Localization

It is known that this compound can influence the activity of certain enzymes and proteins within the cell .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its historical significance as the first natural dye to be synthesized and its continued use in various scientific and industrial applications. Its ability to stain calcium deposits and its interaction with the AHR receptor distinguish it from other similar compounds .

Properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

72-48-0
Record name Alizarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alizarin
Reactant of Route 2
Reactant of Route 2
Alizarin
Reactant of Route 3
Alizarin
Reactant of Route 4
Alizarin
Reactant of Route 5
Alizarin
Reactant of Route 6
Alizarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.